molecular formula C13H13BrO B1485598 (1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol CAS No. 2165731-27-9

(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol

Cat. No. B1485598
CAS RN: 2165731-27-9
M. Wt: 265.14 g/mol
InChI Key: VDBAHNDPBVHRIB-WCQYABFASA-N
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Description

(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol, also known as 4-bromo-2-ethynylcyclopentanol, is an organic compound with a molecular formula of C10H9BrO. It is a colorless liquid that has been used in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and other organic compounds. The compound has also been studied for its potential applications in medicinal chemistry, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

A variety of compounds related to steroids have been synthesized using a method that involves the preparation of ethynylmagnesium bromide, which is then condensed with aromatic and hydrogenated azomatic ketanes. This process yields several polycyclic compounds, including 1-methyl-1-phenyl-2-propyn-1-ol and others, which are structurally related to estrone. This synthesis pathway highlights the potential of using ethynyl-based intermediates like "(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol" in the synthesis of complex organic molecules with potential applications in pharmaceuticals and material science (Nazarov & Kotlyarevsky, 1955).

Molecular Structure and Properties

The molecular structure of compounds closely related to "(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol" has been characterized, showing that the cyclopentane ring can adopt various conformations such as half-chair. The structural analysis provides insights into the conformational flexibility and the potential reactivity of such compounds, which is crucial for understanding their behavior in chemical reactions and their interactions in biological systems (Mague et al., 2014).

Synthetic Applications

The synthesis and isolation of stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, which share structural similarities with "(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol," demonstrate the compound's utility as intermediates in the synthesis of S1P1 receptor agonists. This showcases the application of such compounds in medicinal chemistry, particularly in the synthesis of molecules with potential therapeutic benefits (Wallace et al., 2009).

Chiral Synthesis

The compound has also been used in chiral synthesis methods, demonstrating its versatility as a building block for generating optically active molecules. This application is crucial in the development of drugs and other substances where the chirality of the molecule can significantly affect its biological activity and properties (Davies et al., 2003).

properties

IUPAC Name

(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO/c14-12-8-5-10(6-9-12)4-7-11-2-1-3-13(11)15/h5-6,8-9,11,13,15H,1-3H2/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBAHNDPBVHRIB-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C#CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C#CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol
Reactant of Route 6
(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol

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